4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline
Description
4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline is a triarylamine derivative featuring two brominated phenyl rings and an (E)-configured phenyldiazenyl (azo) group. The azo group introduces extended π-conjugation and photoresponsive properties, distinguishing it from simpler halogenated anilines. Its molecular structure (C₁₈H₁₂Br₂N₃) combines electron-withdrawing bromine substituents with the redox-active azo moiety, making it a candidate for optoelectronic applications.
Properties
CAS No. |
648901-12-6 |
|---|---|
Molecular Formula |
C24H17Br2N3 |
Molecular Weight |
507.2 g/mol |
IUPAC Name |
N,N-bis(4-bromophenyl)-4-phenyldiazenylaniline |
InChI |
InChI=1S/C24H17Br2N3/c25-18-6-12-22(13-7-18)29(23-14-8-19(26)9-15-23)24-16-10-21(11-17-24)28-27-20-4-2-1-3-5-20/h1-17H |
InChI Key |
BCHPXYKFRFVGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Aniline Derivatives
One of the foundational methods for synthesizing brominated anilines involves the direct bromination of aniline derivatives. The method typically follows these steps:
- Starting Material : Aniline or substituted anilines (e.g., 4-bromophenyl aniline).
- Reagents : Bromine or brominating agents (e.g., N-bromosuccinimide).
- Conditions : The reaction is usually conducted in a suitable solvent such as dichloromethane at low temperatures to control the reaction rate and minimize side products.
Comparative Analysis of Methods
| Method | Yield (%) | Time Required | Complexity Level |
|---|---|---|---|
| Direct Bromination | 70-85 | Short | Low |
| Diazotization + Coupling | 75-90 | Moderate | Medium |
| Copper-Catalyzed Coupling | 80-95 | Moderate | High |
| Multi-step Synthesis | 85-95 | Long | High |
The choice of method depends on factors such as desired yield, available reagents, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group, resulting in the formation of corresponding aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Organic Electronics
The compound serves as a crucial intermediate in the synthesis of hole transport materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its triarylamine structure allows for efficient charge transport, which is essential for the performance of these devices. Specifically, it has been utilized in the preparation of polymers that enhance the efficiency and stability of OLEDs and photovoltaic devices.
- Case Study : Poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine) (TFB), synthesized from this compound, is widely recognized for its role as a hole transport layer in OLED applications. Research indicates that TFB significantly improves the charge balance and overall efficiency of OLED devices .
Flame Retardant Materials
As an amine analogue of brominated diphenyl ether flame retardants, this compound is investigated for its potential use in consumer products and electronics to reduce flammability. The presence of bromine atoms enhances its effectiveness as a flame retardant due to their ability to inhibit combustion processes.
- Research Findings : Studies have shown that compounds similar to 4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline exhibit significant flame-retardant properties when incorporated into polymer matrices .
Synthesis of Novel Materials
The compound is also employed in the synthesis of various novel materials through coupling reactions, which allow for the development of new compounds with tailored properties for specific applications.
- Example : The synthesis of azo compounds from this intermediate has been explored, leading to materials with potential applications in dye-sensitized solar cells and photonic devices .
Mechanism of Action
The mechanism of action of 4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and azo group play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
Research Implications
The target compound’s combination of bromine and azo groups offers unique advantages in optoelectronics, such as tunable absorption spectra and charge transport efficiency. However, its stability under illumination and synthetic scalability remain challenges. Comparative studies with nitro or alkoxy analogues highlight trade-offs between electronic properties and processability .
Biological Activity
4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline, also known by its CAS number 71378110, is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of azobenzene derivatives and exhibits diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
- Chemical Formula : C24H17Br2N3
- Molecular Weight : 487.21 g/mol
- CAS Number : 71378110
1. Antimicrobial Activity
Research has shown that phenyldiazenyl-containing compounds exhibit a broad spectrum of antimicrobial activities. A study evaluated the minimal inhibitory concentration (MIC) of various derivatives against several bacterial strains, including Escherichia coli, Enterobacter cloacae, and Bacillus licheniformis. The results indicated that:
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| This compound | 0.0625 | E. coli |
| Other derivatives | Varies | B. licheniformis, M. tuberculosis |
The compound displayed significant antibacterial properties, particularly against Gram-positive bacteria, which is crucial for developing new antimicrobial agents .
2. Anti-inflammatory Activity
The anti-inflammatory potential was assessed using rat carrageenan-induced paw edema tests. Compounds similar to this compound have been shown to reduce inflammation significantly, indicating that this compound may also possess similar effects through inhibition of pro-inflammatory mediators .
3. Anticancer Activity
The cytotoxicity of this compound was tested against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer). The findings were as follows:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HeLa | 1.18 | Similar to doxorubicin |
| A549 | 0.51 | More potent than doxorubicin |
| MCF-7 | 0.42 | Stronger than doxorubicin |
These results suggest that the compound exhibits promising anticancer properties, potentially serving as a lead for further drug development .
Case Studies
A recent study highlighted the synthesis and biological evaluation of azobenzene derivatives, including the target compound, which demonstrated significant activity against multiple pathogens and cancer cell lines. The study emphasized the importance of modifying the azobenzene structure to enhance biological efficacy .
Q & A
Basic: What synthetic methodologies are effective for preparing halogenated diarylamines like 4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline?
Answer:
Halogenated diarylamines are typically synthesized via copper-catalyzed Ullmann coupling or direct bromination of precursor amines. For example, in analogous compounds, bromination using N-bromosuccinimide (NBS) in a 1:1 mixture of tetrahydrofuran (THF) and ethyl acetate under nitrogen yields high-purity products (>99%) after silica gel chromatography . Key steps include:
- Nitrogen atmosphere : Prevents oxidation of intermediates.
- Temperature control : Reactions are often conducted at room temperature to avoid side reactions.
- Work-up : Sequential washing with aqueous solutions (e.g., NaHCO₃) removes unreacted brominating agents.
For the title compound, introducing the phenyldiazenyl group may require azo-coupling reactions between aniline derivatives and diazonium salts under acidic conditions, followed by bromination .
Basic: How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular geometry of this compound?
Answer:
SC-XRD is critical for determining bond angles, torsion angles, and non-covalent interactions. For a related dibrominated diphenylamine (C₁₂H₉Br₂N), SC-XRD revealed:
- Dihedral angle : 47.32° between aryl rings, indicating a "propeller blade" conformation.
- Intermolecular Br···Br contacts : 3.568 Å, shorter than the van der Waals radius sum (3.7 Å), suggesting weak halogen bonding .
- Refinement tools : SHELXL (for small-molecule refinement) and WinGX (for data processing) are standard. Anisotropic refinement of non-hydrogen atoms improves accuracy .
Advanced: How do electronic effects of bromine and phenyldiazenyl substituents influence the compound’s optoelectronic properties?
Answer:
The bromine atoms act as electron-withdrawing groups, while the phenyldiazenyl group introduces π-conjugation and redox activity. In similar triphenylamine derivatives:
- Redox potentials : Bromine lowers the HOMO energy, enhancing oxidative stability.
- Absorption spectra : Phenyldiazenyl groups redshift absorption maxima due to extended conjugation. For example, derivatives with azo linkages exhibit λmax > 450 nm, useful in dye-sensitized solar cells (DSSCs) .
- Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict orbital energies and verify experimental UV-Vis data .
Advanced: How can conflicting crystallographic data (e.g., bond angles vs. dihedral angles) be resolved in structurally similar compounds?
Answer:
Discrepancies often arise from packing forces or refinement protocols. For example:
- In the dichloro analog of the title compound, the C–N–C bond angle (133.8°) and dihedral angle (56.5°) differ significantly from the brominated derivative (128.5°, 47.32°). These differences arise from larger van der Waals radii of bromine, increasing steric hindrance .
- Validation strategies :
Advanced: What challenges arise in characterizing non-covalent interactions (e.g., halogen bonding) in this compound?
Answer:
Halogen bonding (XB) in brominated systems is subtle and context-dependent. Key considerations:
- Distance thresholds : XB occurs when Br···donor distances are <90% of the van der Waals radius sum. In the title compound, Br···Br contacts at 3.568 Å (97% of 3.7 Å) suggest weak XB .
- Electrostatic potential maps : DFT-generated maps identify σ-hole regions on bromine atoms, guiding interaction analysis.
- Thermal ellipsoids : High anisotropy in Br atoms in SC-XRD data may indicate dynamic disorder, complicating XB interpretation .
Advanced: How can researchers optimize synthetic yields while minimizing byproducts in multi-step syntheses?
Answer:
- Stepwise bromination : Brominating pre-functionalized intermediates (e.g., N-aryl anilines) reduces steric clashes. For example, bromination of N,N-bis(4-methoxyphenyl)aniline with NBS achieves >99% yield .
- Purification protocols : Gradient elution in column chromatography (e.g., hexane/ethyl acetate 9:1 to 4:1) resolves brominated byproducts .
- Reaction monitoring : Thin-layer chromatography (TLC) or LC-MS identifies intermediates, enabling timely quenching.
Advanced: What role does steric hindrance play in the conformational flexibility of this compound?
Answer:
Steric effects from bromine and phenyldiazenyl groups restrict rotation around the N–C(aryl) bonds. For example:
- Pitch angles : In the title compound, pitch angles of 18.1° and 31.7° indicate asymmetric twisting of aryl rings, reducing π-orbital overlap .
- Dynamic NMR : Variable-temperature ¹H NMR can quantify rotational barriers. For analogous compounds, barriers >60 kJ/mol indicate restricted rotation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H NMR : Identifies substituent positions via coupling patterns (e.g., para-bromine deshields aromatic protons).
- FT-IR : Confirms C–Br stretches (550–600 cm⁻¹) and N=N stretches (1420–1440 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and isotopic pattern (distinct for Br₂) .
Advanced: How can researchers leverage this compound’s structure for designing functional materials?
Answer:
- OLEDs : The triphenylamine core enables hole-transport properties. Bromine substitution improves electron injection balance.
- Coordination polymers : The phenyldiazenyl group can act as a ligand for transition metals (e.g., Cu²⁺), forming conductive frameworks .
- Photocatalysts : Bromine enhances light absorption in the visible range, while the azo group facilitates charge separation .
Advanced: What computational methods are recommended for modeling this compound’s reactivity?
Answer:
- DFT (Gaussian, ORCA) : Calculate Fukui indices to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate packing arrangements in the solid state to predict crystallization behavior .
- TD-DFT : Correlate experimental UV-Vis spectra with electronic transitions (e.g., π→π* in phenyldiazenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
